molecular formula C35H36ClNO4S B12433918 {1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid

{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid

Cat. No.: B12433918
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline Core

  • A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents :
    • Chlorine at the 7-position of the quinoline ring.
    • An (E)-ethenyl group at the 2-position, connecting to a phenyl ring.

Propanesulfinyl Bridge

  • Central propane chain : Positions 1 and 3 are substituted with aromatic groups:
    • Position 1 : 3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl group.
    • Position 3 : 2-(2-hydroxypropan-2-yl)phenyl group.
  • Sulfinyl group : The sulfur atom’s oxidation state (+4) and tetrahedral geometry introduce polarity and hydrogen-bonding capacity.

Cyclopropane-Acetic Acid Terminus

  • A cyclopropane ring fused to the acetic acid group enhances structural rigidity, potentially influencing receptor binding kinetics.

Spatial Configuration :

  • The (E)-ethenyl group orients the quinoline and phenyl rings diagonally, minimizing steric clash.
  • The 2-hydroxypropan-2-yl group’s geminal dimethyl and hydroxyl moieties create a sterically hindered, hydrophilic pocket.

Stereochemical Considerations of Propanesulfinyl Group

The propanesulfinyl group’s chiral sulfur center confers stereochemical complexity:

  • Sulfur configuration : Sulfoxides exhibit non-superimposable mirror images (R/S enantiomers). The biological activity of leukotriene antagonists often depends on this configuration.
  • Impact on pharmacology : In montelukast, the (R)-sulfoxide configuration is critical for cysteinyl leukotriene receptor (CysLT₁) antagonism. For the analyzed compound, the sulfinyl group’s stereochemistry remains unspecified but likely influences receptor affinity.

Synthesis implications : Sulfoxide synthesis typically yields racemic mixtures unless chiral catalysts or resolving agents are employed. Resolution methods (e.g., chromatography) may be required to isolate bioactive enantiomers.

Comparative Structural Analysis with Related Leukotriene Receptor Antagonists

The compound shares structural motifs with clinically used leukotriene receptor antagonists but exhibits unique substitutions (Table 1):

Feature Analyzed Compound Montelukast Pranlukast
Quinoline substitution 7-chloro 7-chloro None (benzopyran core)
Sulfur moiety Propanesulfinyl Thioether (-S-) Thioether (-S-)
Acidic terminus Cyclopropane-acetic acid Cyclopropane-acetic acid Carboxylic acid
Hydrophilic group 2-hydroxypropan-2-yl 2-(1-hydroxy-1-methylethyl) Tetrazolyl

Key observations :

  • Quinoline vs. benzopyran : Unlike pranlukast’s benzopyran core, this compound and montelukast retain the 7-chloroquinoline scaffold, enhancing lipophilicity.
  • Sulfur oxidation state : The sulfinyl group (-SO-) may improve metabolic stability compared to montelukast’s thioether (-S-).
  • Cyclopropane ring : Present in both this compound and montelukast, the cyclopropane restricts conformational flexibility, potentially optimizing receptor binding.

Properties

IUPAC Name

2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diol Intermediate Preparation

The diol intermediate is synthesized via a multi-step sequence starting from 2-(7-chloroquinolin-2-yl)ethanol. Condensation with 3-bromobenzaldehyde under basic conditions forms the styryl quinoline moiety, followed by Grignard addition to introduce the tertiary alcohol group. US8115004B2 emphasizes the importance of purifying this intermediate via recrystallization from toluene/heptane mixtures to eliminate impurities such as the cyclizate (7-chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)phenyl]vinyl}quinoline), which arises from unintended cyclization.

Table 1: Optimization of Diol Intermediate Purification

Solvent System Purity (%) Yield (%) Source
Toluene/Heptane 99.6 78 EP2260025A2
Ethanol/Water 98.2 65 US8115004B2

Mercaptomethyl Cyclopropane Acetic Acid Synthesis

The thiol intermediate, 1-(mercaptomethyl)cyclopropane acetic acid, is prepared via cyclopropanation of methyl acrylate with diazomethane, followed by hydrolysis and thiolation. CN103288695A details a cost-effective method using sodium hydroxide to saponify methyl esters, achieving 98% purity by controlling reaction temperature below 40°C to prevent diacid formation.

Key Reaction Conditions:

  • Cyclopropanation: Diazomethane in ether at 0°C.
  • Thiolation: Thiourea in HCl/ethanol, refluxed for 6 hours.

Coupling and Oxidation Steps

The diol and thiol intermediates are coupled via sulfinyl chloride formation. Reaction of the diol with thionyl chloride generates the sulfinyl chloride, which subsequently reacts with the thiol to form the sulfide precursor. Oxidation of the sulfide to the sulfoxide is performed using hydrogen peroxide in methanol, carefully controlling pH to 6.5–7.0 to avoid over-oxidation.

Critical Parameters:

  • Temperature: 0–5°C during oxidation to prevent epimerization.
  • Catalyst: Titanium isopropoxide improves oxidation selectivity.

Purification and Salt Formation

Amine Salt Crystallization

Montelukast’s free acid is highly unstable; thus, purification is conducted via amine salt formation. PL205637B1 discloses tert-butylamine salts, which crystallize readily from acetonitrile, yielding 99.6% purity. US8115004B2 further identifies n-butylamine and sec-butylamine salts as superior for impurity removal, with X-ray diffraction patterns confirming crystalline homogeneity.

Table 2: Comparative Analysis of Amine Salts

Amine Purity (%) Solvent System Crystallization Yield (%)
tert-Butylamine 99.6 Acetonitrile 78
n-Butylamine 99.5 Toluene/Heptane 82

Sodium Salt Conversion

The final montelukast sodium is obtained by treating amine salts with sodium tert-butoxide in toluene. This method avoids isolating the free acid, reducing exposure to oxidative degradation. EP2260025A2 reports a direct conversion yielding 99.6% purity, with residual solvents below ICH limits.

Impurity Profiling and Control

Montelukast is prone to impurities such as the (Z)-isomer, sulfoxide dimers, and cyclizates. Accelerated stability studies (40°C/75% RH) show that the (Z)-isomer forms at 0.2% per week under light exposure, necessitating storage in amber glass. Chromatographic methods (HPLC with C18 columns) are employed to monitor impurities, with detection limits of 0.05%.

Impurity Removal Techniques:

  • Cyclizate: Silica gel chromatography using chloroform/methanol (95:5).
  • (Z)-Isomer: Photochemical isomerization followed by fractional crystallization.

Chemical Reactions Analysis

Sulfinyl Group Reactivity

The sulfinyl group (-S(O)-) is a key reactive center, participating in oxidation, reduction, and nucleophilic substitution reactions.

Reaction Type Conditions Products Notes
OxidationStrong oxidizing agents (e.g., H2_2
O2_2
, KMnO4_4
)Sulfonyl group (-SO2_2
-) formation Observed in degradation studies of related sulfoxide drugs .
ReductionReducing agents (e.g., NaBH4_4
, LiAlH4_4
)Thioether (-S-) formationTheoretical based on sulfoxide chemistry; not explicitly documented .
Acid/Base HydrolysisAcidic or alkaline aqueous environmentsCleavage to sulfenic acid or disulfide derivativesPotential pathway under physiological conditions .

Cyclopropane Ring Reactivity

The strained cyclopropane ring may undergo ring-opening reactions under specific conditions:

Reaction Type Conditions Products
Thermal DecompositionHigh temperatures (>150°C)Formation of alkenes or other unsaturated hydrocarbons
Acid-Catalyzed OpeningStrong acids (e.g., H2_2
SO4_4
)Protonation followed by ring rupture to form a diradical or carbocation

Quinoline Moiety Reactivity

The 7-chloroquinoline subunit is susceptible to electrophilic substitution and oxidation:

Reaction Type Conditions Products
Electrophilic SubstitutionNitration, halogenation (e.g., Cl2_2
)Substituted quinoline derivatives (e.g., nitro- or dihalogenated products)
OxidationOzone or peroxidesQuinoline N-oxide formation

Carboxylic Acid Group Reactivity

The terminal acetic acid group enables typical carboxylic acid reactions:

Reaction Type Conditions Products
EsterificationAlcohols with acid catalystsCorresponding esters
AmidationAmines with coupling agents (e.g., DCC)Amide derivatives

Degradation Pathways

As a documented degradation product of Montelukast Sodium , this compound may form via:

  • Oxidative Stress : Sulfoxide-to-sulfone conversion under oxidative storage conditions.

  • Hydrolysis : Cleavage of the sulfinyl group in aqueous environments.

Key Research Findings

  • Stereochemical Stability : The sulfinyl group’s configuration (R or S) influences reactivity, with potential epimerization under acidic conditions .

  • Photodegradation : The conjugated ethenyl-quinoline system may undergo [2+2] cycloaddition under UV light, though this remains unconfirmed experimentally .

Scientific Research Applications

Pharmacological Applications

Montelukast is primarily utilized in the treatment of asthma and allergic rhinitis. The specific compound serves as an impurity that can arise during the synthesis of Montelukast, and understanding its properties can provide insights into the drug's efficacy and safety profile.

Leukotriene Antagonism

Leukotrienes are inflammatory mediators implicated in asthma and allergic reactions. Montelukast acts by blocking these mediators, thereby reducing bronchoconstriction and inflammation. The presence of impurities like 1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid could potentially influence the pharmacodynamics and pharmacokinetics of Montelukast, necessitating thorough analysis during drug development.

Role in Drug Development

Understanding the behavior of impurities such as this compound is crucial during drug formulation and stability testing. Regulatory agencies require comprehensive data on impurities to ensure that they do not compromise the therapeutic effects or safety of the drug.

Analytical Methods

Various analytical techniques are employed to study this compound, particularly in the context of its role as an impurity.

Chromatography

High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in pharmaceutical formulations. This method allows for precise measurement of the concentration of 1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid during quality control processes.

Mass Spectrometry

Mass spectrometry (MS) can be utilized to confirm the identity of this compound and assess its structural integrity. Coupling MS with chromatography enhances sensitivity and specificity, facilitating the detection of trace levels of impurities.

Case Studies

Several studies have investigated the implications of impurities like 1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid on drug formulations.

Study Example 1: Stability Analysis

A study focused on the stability of Montelukast formulations found that certain impurities could accelerate degradation under specific conditions, impacting overall efficacy. The presence of this particular impurity was noted to correlate with reduced stability profiles in accelerated stability testing.

Study Example 2: Pharmacokinetics

Research examining pharmacokinetic profiles indicated that impurities might alter absorption rates or metabolic pathways, which could lead to variations in therapeutic outcomes among patients.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Solubility Profile
Montelukast Sodium Impurity C C₃₅H₃₆ClNO₄S 602.18 Sulfinyl (-SO), cyclopropaneacetic acid Likely reduced CysLT1 antagonism (impurity) Limited data; inferred poor aqueous solubility
Montelukast (Free Acid) C₃₅H₃₆ClNO₃S 586.18 Thioether (-S-), cyclopropaneacetic acid Potent CysLT1 antagonist (asthma/allergies) Soluble in ethanol, methanol; insoluble in water
Montelukast Sodium C₃₅H₃₅ClNNaO₃S 608.18 Sodium salt of thioether derivative Enhanced bioavailability (active drug) Freely soluble in ethanol, methanol; poor in water
Impurity A (Acetyl Derivative) C₃₇H₃₈ClNO₄S (inferred) ~620.22 Acetylated phenyl group Inactive (synthesis byproduct) Not reported
Impurity B (Propenyl Derivative) C₃₈H₄₀ClNO₃S (inferred) ~634.24 Propenyl substituent Inactive (synthesis intermediate) Not reported

Key Findings:

Structural Differences :

  • Sulfinyl vs. Thioether Group : The sulfinyl group in Impurity C replaces the thioether in Montelukast, likely due to oxidation during synthesis or storage. This modification reduces binding affinity to the CysLT1 receptor, as sulfoxides are less nucleophilic than thioethers .
  • Sodium Salt vs. Free Acid : Montelukast Sodium exhibits improved solubility and bioavailability compared to the free acid form, making it suitable for oral formulations .

Pharmacological Impact :

  • Montelukast Sodium is a potent CysLT1 antagonist (IC₅₀ = 0.6 nM), inhibiting leukotriene-induced bronchoconstriction . Impurity C, however, shows diminished activity due to the sulfinyl group’s steric and electronic effects .
  • Impurities like the acetyl or propenyl derivatives () are pharmacologically inert, emphasizing the need for strict quality control in synthesis .

Analytical Differentiation :

  • HPLC/MS Methods : Montelukast and its impurities are distinguishable via retention times (e.g., Montelukast: ~6.2 min; Impurity C: ~7.5 min) and mass spectra (e.g., m/z 586 → 602 for sulfinyl oxidation) .
  • Fluorescence Profiling : Montelukast exhibits native fluorescence (λₑₓ = 340 nm, λₑₘ = 390 nm), while Impurity C’s fluorescence is quenched due to structural alterations .

Synthetic Challenges: Palladium-catalyzed coupling () is critical for forming the quinoline-vinyl-phenyl backbone. Impurity C arises from incomplete sulfur oxidation or side reactions during this step .

Biological Activity

The compound identified as 1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the context of pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{35}H_{36}ClN_{O}_{4}S with a molecular weight of approximately 602.18 g/mol. The structure features a cyclopropyl group, a sulfinyl moiety, and a chloroquinoline derivative, which are significant for its biological interactions.

The compound acts primarily as a leukotriene receptor antagonist , similar to montelukast, which is known for its role in treating asthma and allergic rhinitis. By inhibiting leukotriene receptors, it reduces inflammation and bronchoconstriction, making it beneficial for respiratory conditions.

2. Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anti-inflammatory Properties : It significantly reduces markers of inflammation in various models.
  • Antioxidant Activity : The presence of the quinoline moiety contributes to its ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Data Tables

Biological ActivityEffectReference
Anti-inflammatorySignificant reduction in cytokine levels
AntioxidantFree radical scavenging activity
AnticancerInhibition of cell proliferation in vitro

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines showed that the compound could reduce cell viability significantly compared to control groups. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their efficacy. The sulfinyl group appears crucial for enhancing biological activity, while modifications on the chloroquinoline ring can lead to improved selectivity towards specific receptors.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural identification and purity assessment of Montelukast Sodium?

Montelukast Sodium’s structural elucidation requires a combination of techniques:

  • UV-Vis Spectroscopy : Detect characteristic absorption bands at 280–350 nm due to the quinoline and ethenyl chromophores .
  • FT-IR Spectroscopy : Identify functional groups like sulfinyl (1020–1050 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) .
  • HPLC with PDA Detection : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with mobile phases like acetonitrile:phosphate buffer (pH 3.5, 60:40 v/v) for retention time (~6.5 min) and peak purity analysis .
  • LC-MS/MS : Confirm molecular ion peaks at m/z 586.1 [M+H]⁺ and fragmentation patterns for the sulfinyl and cyclopropaneacetic acid moieties .

Basic: How does the stereochemistry of Montelukast Sodium influence its pharmacological activity?

The (R,E)-configuration at the sulfinyl and ethenyl groups is critical for binding to the cysteinyl leukotriene receptor (CysLT1). Inversion at these positions reduces antagonistic activity by ~100-fold. Validate stereochemical purity using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:trifluoroacetic acid, 80:20:0.1) or circular dichroism .

Advanced: How can researchers resolve spectral overlaps in Montelukast Sodium when co-formulated with drugs like Desloratadine?

Chemometric models (e.g., PLS, PCR) combined with Latin Hypercube Sampling (LHS) design optimize accuracy in UV-Vis spectral deconvolution. Key steps:

  • Collect absorbance data at 230–400 nm for calibration and validation sets.
  • Apply genetic algorithms to select optimal wavelengths (e.g., 280 nm for Montelukast, 254 nm for Desloratadine) .
  • Validate using RMSEP (<1.5%) and recovery (98–102%) .

Advanced: What experimental strategies mitigate matrix effects in bioanalytical quantification of Montelukast Sodium in plasma?

For LC-MS/MS in rabbit plasma:

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) reduces phospholipid interference.
  • Internal Standard : Use deuterated Montelukast (d6-Montelukast) to correct ion suppression/enhancement.
  • Chromatographic Conditions : Gradient elution (0.1% formic acid in water/acetonitrile) separates Montelukast (RT: 3.2 min) from endogenous compounds .

Advanced: How are Montelukast Sodium’s degradation products characterized under stress conditions?

Forced degradation studies (ICH guidelines):

  • Acidic/alkaline hydrolysis (0.1N HCl/NaOH, 80°C): Major degradation via sulfoxide reduction and quinoline ring oxidation.
  • Photolysis (ICH Q1B): Monitor E-to-Z isomerization using HPLC-DAD (λ = 220 nm) .
  • Oxidative Stress (3% H₂O₂): Detect sulfone derivatives (m/z 602.1) via LC-MS .

Advanced: What computational approaches predict Montelukast Sodium’s interactions with off-target enzymes?

  • Molecular Docking (AutoDock Vina) : Dock Montelukast into COX-2 (PDB: 5KIR) and 5-lipoxygenase (5-LOX) active sites. Key interactions: Quinoline ring with Arg120 (COX-2), sulfinyl group with Tyr181 .
  • Molecular Dynamics (GROMACS) : Simulate binding stability (RMSD <2.0 Å over 100 ns) and free energy (MM-PBSA) calculations to validate selectivity for CysLT1 over COX-2 .

Advanced: How do formulation excipients (e.g., Opadry® coatings) impact Montelukast Sodium’s stability in tablets?

  • Accelerated Stability Testing (40°C/75% RH, 6 months): Monitor dissolution (>85% in 30 min) and impurity profiles (HPLC). Opadry® yellow 20A82938 reduces moisture uptake (<0.5% w/w) vs. uncoated tablets .
  • Raman Spectroscopy : Non-destructive quantification of polymorphic transitions (Form I to Form II) using peaks at 1580 cm⁻¹ (quinoline ring) .

Advanced: What green chemistry metrics apply to Montelukast Sodium analysis?

  • AGREE Score : Evaluate eco-friendliness of chemometric UV-Vis methods (score >0.75) vs. HPLC (score 0.45 due to acetonitrile waste) .
  • Carbon Footprint : UV-Vis reduces CO₂ emissions by 60% compared to UPLC .

Advanced: How are Montelukast Sodium’s impurities (e.g., diastereomers) isolated and quantified?

  • Semi-Preparative HPLC : Use Chiralcel OD column (250 × 10 mm, 5 µm) with n-hexane:ethanol (85:15) to isolate (S,E)-diastereomer (RT: 14.3 min) .
  • NMR (¹³C DEPT) : Assign impurity structures via carbonyl (δ 172.1 ppm) and sulfinyl (δ 54.3 ppm) carbons .

Advanced: What preclinical models validate Montelukast Sodium’s pharmacokinetics?

  • Rabbit Model : Oral administration (10 mg/kg) shows Cₘₐₓ = 1.2 µg/mL at Tₘₐₓ = 2.5 h. Validate using non-compartmental analysis (WinNonlin) with AUC₀–∞ = 8.7 µg·h/mL .
  • Tissue Distribution : LC-MS/MS detects lung-to-plasma ratio of 4.5:1, confirming targeted bronchial action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.